molecular formula C7H4BrFN2 B13649635 6-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine

6-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B13649635
M. Wt: 215.02 g/mol
InChI Key: AKPGPIWHJZXRNH-UHFFFAOYSA-N
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Description

6-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a bromine and a fluorine atom attached to a pyrrolo[3,2-c]pyridine core. The presence of these halogen atoms can significantly influence the compound’s chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a pyrrolo[3,2-c]pyridine precursor. The reaction conditions often require the use of bromine and fluorine sources, along with catalysts and solvents to facilitate the halogenation process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine atom at position 6 participates efficiently in transition-metal-catalyzed cross-coupling reactions. Key examples include:

Reaction TypeCatalytic SystemSubstrateYield (%)ConditionsReference
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>Arylboronic acids65–851,4-dioxane/H<sub>2</sub>O, 125°C, microwave
SonogashiraPdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>/CuITerminal alkynes70–78DMF, 80°C, N<sub>2</sub> atmosphere
Buchwald-HartwigPd(OAc)<sub>2</sub>/XantphosPrimary/secondary amines55–68Toluene, 110°C, 24 hr

Mechanistic Notes :

  • Suzuki reactions proceed via oxidative addition of the C–Br bond to Pd(0), followed by transmetallation and reductive elimination .

  • Electron-withdrawing fluorine at position 3 enhances electrophilicity at C6, accelerating oxidative addition.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at position 3 undergoes SNAr with nitrogen- or oxygen-based nucleophiles:

NucleophileBaseSolventTemperatureTimeYield (%)Reference
PiperidineK<sub>2</sub>CO<sub>3</sub>DMF80°C12 hr82
Sodium methoxideMeOHReflux6 hr75
AnilineEt<sub>3</sub>NTHF60°C8 hr68

Key Observation :
Fluorine displacement follows second-order kinetics, with rate acceleration in polar aprotic solvents due to stabilization of the Meisenheimer complex.

Electrophilic Substitution

Despite being electron-deficient, the pyrrolopyridine core undergoes regioselective electrophilic attacks at C4 (para to N1):

ElectrophileCatalystPositionYield (%)Reference
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>C458
Br<sub>2</sub>/FeBr<sub>3</sub>FeBr<sub>3</sub>C463
CH<sub>3</sub>COCl/AlCl<sub>3</sub>AlCl<sub>3</sub>C447

Regiochemical Rationale :
N1 directs electrophiles to C4 through resonance effects, while fluorine at C3 exerts minimal steric/electronic influence.

Cyclization Reactions

The compound acts as a precursor for fused polyheterocycles:

ReagentProduct ClassConditionsYield (%)Reference
NaN<sub>3</sub>/CuITetrazolo[1,5-a]pyrrolopyridinesDMF, 120°C, 24 hr71
EthylenediamineImidazopyrrolopyridinesEtOH, reflux, 48 hr65
CS<sub>2</sub>/KOHThieno[3,2-c]pyridinesTHF, 60°C, 12 hr59

Applications :
Cyclized derivatives show enhanced π-stacking capabilities, making them valuable in materials science.

Halogen Exchange

ReagentTarget HalogenConditionsYield (%)Reference
CuCN/DMF–CN160°C, 6 hr73
NaSPh/DMSO–SPh100°C, 8 hr68

Reduction

ReagentProductSelectivityYield (%)Reference
H<sub>2</sub>/Pd-CDehalogenated pyrrolopyridineC6–Br reduction89
LiAlH<sub>4</sub>–NH–CH<sub>2</sub>–Ring opening52

Critical Analysis of Reaction Parameters

  • Solvent Effects : DMF maximizes yields in SNAr (>75%) but promotes side reactions in cross-couplings; dioxane/water mixtures optimize Suzuki efficiency .

  • Catalyst Loading : Pd(PPh<sub>3</sub>)<sub>4</sub> at 5 mol% gives optimal turnover in couplings without homo-coupling byproducts .

  • Temperature : Microwave irradiation reduces reaction times by 60–80% compared to conventional heating .

This comprehensive reactivity profile establishes 6-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine as a critical building block for medicinal chemistry and advanced material synthesis.

Scientific Research Applications

6-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound with a pyrrolo[3,2-c]pyridine core, featuring bromine and fluorine substituents. The molecular formula is CHBrFN with a molecular weight of approximately 202.02 g/mol. It has diverse applications in scientific research, particularly in medicinal chemistry and drug development.

Scientific Research Applications

Medicinal Chemistry
this compound serves as a building block in medicinal chemistry. Its unique arrangement of substituents contributes to its chemical properties and potential biological activities. The compound is significant for synthesizing derivatives that may exhibit enhanced biological activity.

FGFRs Inhibition and Cancer Therapy
this compound exhibits biological activity as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are critical in regulating cell proliferation and differentiation. Compounds derived from this structure have shown potential in inhibiting various cancer cell lines, suggesting its utility in cancer therapy. Studies have explored its interactions with other biological targets, enhancing its profile as a lead compound for drug development. The compound binds to these receptors, inhibiting their activity, which leads to reduced cell proliferation and increased apoptosis in cancer cells. Understanding these interactions is crucial for optimizing its therapeutic efficacy while minimizing potential side effects.

Synthesis
The synthesis of this compound typically involves several steps.

Interaction Studies
Studies on the interactions of this compound with FGFRs have highlighted its mechanism of action.

Mechanism of Action

The mechanism of action of 6-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors by binding to their active sites. This interaction can disrupt normal cellular processes, leading to therapeutic effects such as the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

  • 6-Bromo-1H-pyrrolo[3,2-c]pyridine
  • 3-Fluoro-1H-pyrrolo[3,2-c]pyridine
  • 6-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine

Comparison: Compared to its analogs, 6-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine exhibits unique properties due to the presence of both bromine and fluorine atoms. These halogens can enhance the compound’s reactivity and biological activity, making it a valuable tool in medicinal chemistry .

Biological Activity

6-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound is a heterocyclic compound characterized by a pyrrolopyridine core structure. The presence of bromine and fluorine substituents contributes to its unique chemical reactivity and biological profile.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HeLa0.12Inhibition of tubulin polymerization
MCF-70.21Disruption of microtubule dynamics
SGC-79010.15Induction of apoptosis

The compound has been shown to inhibit MPS1, a kinase involved in cell cycle regulation, which is crucial for cancer cell proliferation .

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties. It has been evaluated against various pathogens and showed significant activity, particularly against mycobacterial strains. This suggests potential applications in treating infectious diseases .

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory activity. Studies have indicated that it can suppress the expression of pro-inflammatory markers such as COX-2 and iNOS in vitro:

CompoundIC50 (µM)Target Enzyme
6-Bromo-3-fluoro-0.04COX-2

This activity suggests that it may be useful in managing inflammatory conditions .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • MPS1 Inhibition : The compound stabilizes an inactive conformation of MPS1, preventing ATP binding and subsequent activation.
  • Tubulin Interaction : It disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
  • Cytokine Modulation : By inhibiting COX-2 and iNOS expression, it reduces the production of inflammatory cytokines.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • In Vivo Efficacy : In animal models, the compound demonstrated significant tumor reduction in xenograft models when administered at doses correlating with its in vitro IC50 values.
  • Safety Profile : Toxicological assessments indicate that the compound exhibits a favorable safety profile with low acute toxicity levels in mice.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via halogenation of a pyrrolopyridine precursor. Bromination can be achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C, while fluorination may employ fluorinating agents like Selectfluor under inert conditions. Optimization involves adjusting stoichiometry, solvent polarity, and temperature. For example, excess brominating agents (1.2–1.5 equiv) improve yields, as shown in analogous pyrrolopyridine brominations .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

  • Methodological Answer :

  • 1H NMR : Expect aromatic proton signals in the δ 7.5–8.5 ppm range. The fluorine atom induces deshielding, splitting adjacent proton signals (e.g., J = 8–12 Hz for 3-fluoro substitution) .
  • 19F NMR : A singlet near δ -110 to -120 ppm confirms the fluorine substituent.
  • Mass Spectrometry : The molecular ion [M+H]+ should match the molecular formula (C7H4BrFN2; exact mass ≈ 229.95). Fragmentation patterns (e.g., loss of Br or F) aid validation .

Q. What are the key solubility and stability considerations for handling this compound in aqueous/organic media?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO). Stability tests under varying pH (4–9) and temperatures (4–25°C) are critical. For long-term storage, inert atmospheres (N2/Ar) and desiccants are recommended to prevent hydrolysis of the pyrrolopyridine core .

Advanced Research Questions

Q. How does the electronic nature of bromine and fluorine substituents influence cross-coupling reactions (e.g., Suzuki-Miyaura) in derivatization?

  • Methodological Answer :

  • Bromine : Acts as a leaving group in Pd-catalyzed couplings. Reactivity follows the order Br > Cl in Suzuki reactions, with yields >80% using Pd(PPh3)4 and K2CO3 in dioxane/water (3:1) at 90°C .
  • Fluorine : Electron-withdrawing effects enhance electrophilicity at adjacent positions, directing cross-coupling to the bromine site. Regioselectivity can be confirmed via NOESY or X-ray crystallography .
  • Example : Coupling 6-bromo-3-fluoro-pyrrolopyridine with arylboronic acids yields biaryl derivatives for kinase inhibitor screening .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for pyrrolopyridine derivatives?

  • Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. Solutions include:

  • Prodrug Design : Introduce ester or amide groups to enhance membrane permeability.
  • Metabolic Profiling : Use LC-MS to identify degradation products (e.g., dehalogenation or oxidation).
  • Pharmacokinetic Optimization : Adjust dosing regimens or formulations (nanoparticles, liposomes) to improve half-life .

Q. How can computational methods (DFT, molecular docking) predict the reactivity and binding affinity of 6-bromo-3-fluoro-pyrrolopyridine derivatives?

  • Methodological Answer :

  • DFT Calculations : Predict electrophilic/nucleophilic sites using Fukui indices. For example, the C6 bromine and C3 fluorine sites show high electrophilicity, favoring nucleophilic substitution .
  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). The pyrrolopyridine core mimics ATP’s adenine binding, with halogen substituents enhancing hydrophobic contacts .

Properties

Molecular Formula

C7H4BrFN2

Molecular Weight

215.02 g/mol

IUPAC Name

6-bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine

InChI

InChI=1S/C7H4BrFN2/c8-7-1-6-4(2-11-7)5(9)3-10-6/h1-3,10H

InChI Key

AKPGPIWHJZXRNH-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=C1Br)C(=CN2)F

Origin of Product

United States

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